Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate
Description
Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methyl ester. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the methyl ester facilitates solubility in organic solvents.
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-6-5-7-10(15)8-9/h5-8,11H,15H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWIXCXPTGPDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and tert-butyl carbamate.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is then protected using tert-butyl carbamate to form the Boc-protected amine.
Esterification: The final step involves esterification with methyl chloroacetate in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related Boc-protected amino acid esters, focusing on substituents, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact: Aromatic vs. Electron-Withdrawing Groups: The diethoxyphosphoryl group in increases molecular polarity and chelation capacity, whereas the 4,4-difluorocyclohexyl group in enhances lipophilicity for blood-brain barrier penetration.
Synthetic Utility :
- The Boc group in all compounds ensures amine protection during multi-step syntheses.
- Methyl esters (e.g., target, ) are preferred for their volatility in purification, while ethyl esters (e.g., ) offer slower hydrolysis rates.
Applications :
- Pharmaceutical Intermediates : The target compound’s aromatic amine is critical for kinase inhibitor scaffolds, whereas the piperidinyl group in targets neurological disorders.
- Peptide Synthesis : Compounds like (para-substituted) are used in solid-phase peptide synthesis, while the phosphoryl derivative aids in phosphopeptide mimics.
Physicochemical Properties: Solubility: The 3-aminophenyl group reduces aqueous solubility compared to aliphatic analogs (e.g., ). Stability: The Boc group enhances thermal stability, but the aromatic amine may necessitate inert storage conditions to prevent oxidation.
Biological Activity
Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits unique structural characteristics that facilitate interactions with various biological targets, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is defined by the presence of both an amino group and a tert-butoxycarbonyl (Boc) protected amino group. The IUPAC name for this compound is methyl 2-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate, with a molecular formula of and a molecular weight of 280.33 g/mol .
The mechanism of action involves the deprotection of the Boc group under acidic conditions, which reveals the free amine. This free amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors involved in disease processes. The compound's ability to undergo oxidation and reduction reactions further enhances its versatility in biological systems .
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures displayed activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .
Anticancer Potential
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives exhibit significant inhibitory effects on cancer cell proliferation. For example, related compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating their potential as anticancer agents .
Study 1: Anticancer Activity
A study published in MDPI evaluated a series of compounds related to this compound against various cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated that these compounds inhibited cell proliferation with IC50 values ranging from 0.87 to 12.91 µM, showcasing their selectivity towards cancer cells compared to non-cancerous cells .
Study 2: Pharmacokinetics
Pharmacokinetic studies conducted on similar compounds revealed moderate exposure levels with a maximum concentration (Cmax) of approximately 592 mg/mL in animal models. The elimination half-life was relatively slow, suggesting potential for sustained therapeutic effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | IC50 (µM) | Target | Activity |
|---|---|---|---|
| Compound A | 0.87 | MDA-MB-231 | Anticancer |
| Compound B | 4 | MRSA | Antimicrobial |
| Compound C | 1.75 | Mycobacterium tuberculosis | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
